
2-(3-Piridyl)thiazolidine-4-carboxylic acid
Descripción general
Descripción
2-(3-Piridyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Piridyl)thiazolidine-4-carboxylic acid typically involves the condensation of aromatic amines with carbon disulfide in the presence of ammonium hydroxide and chloroacetic acid. This reaction is followed by treatment with acetonitrile under basic conditions . Another method involves the reaction of L-cysteine with formaldehyde in water, which is a simpler and greener approach .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as the one-pot synthesis in water, is gaining traction due to its environmental benefits and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Piridyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine and pyridine derivatives.
Aplicaciones Científicas De Investigación
Biochemical Significance
HPPTCA is recognized as a metabolite formed through the non-enzymatic condensation of cysteine and pyridoxal 5′-phosphate (the active form of vitamin B6). This process highlights its role in human metabolism, particularly concerning thiol compounds. Recent studies have developed high-performance liquid chromatography (HPLC) methods for the determination of HPPTCA in plasma, facilitating investigations into its physiological relevance and potential health implications .
Table 1: Analytical Methods for HPPTCA Detection
Pharmacological Applications
HPPTCA has been investigated for its potential pharmacological effects, particularly as a platelet-activating factor receptor antagonist. Research indicates that derivatives of 2-(3-Pyridyl)thiazolidine-4-carboxamide exhibit significant antagonistic activity against platelet-activating factors, which are involved in various inflammatory and thrombotic processes .
Case Study: Platelet-Activating Factor Antagonism
A study evaluated the structure-activity relationships of 2-(3-Pyridyl)thiazolidine derivatives, concluding that specific configurations of these compounds exhibit potent antagonistic activities. The findings suggest that modifications to the thiazolidine structure can enhance pharmacological efficacy .
Antitumor Potential
Recent investigations have also revealed the antitumor potential of thiazolidine derivatives. Compounds incorporating thiazolidine structures have shown promise in inducing apoptosis and inhibiting cell proliferation across various cancer cell lines. This is particularly relevant as thiazolidine-2,4-diones are known to activate PPARγ, a receptor implicated in glucose metabolism and cancer progression .
Compound Type | Activity Type | Cancer Cell Lines Tested | Reference |
---|---|---|---|
Thiazolidine-2,4-dione | Antitumor | Various (e.g., breast cancer) | |
HPPTCA Derivatives | Apoptosis induction | Human cancer cell lines |
Clinical Research Implications
HPPTCA's presence in human plasma has been linked to various clinical conditions, including its potential role as a biomarker for certain diseases. The development of reliable analytical methods to quantify HPPTCA levels in biological samples could aid in understanding its implications in health and disease management .
Mecanismo De Acción
The mechanism of action of 2-(3-Piridyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can form stable thiazolidine rings through reactions with aldehydes and ketones, which makes it useful in bioconjugation and drug delivery systems. It also interacts with proteins and enzymes, potentially inhibiting or modifying their activity .
Comparación Con Compuestos Similares
Thiazolidine-4-carboxylic acid: Lacks the pyridine ring, making it less versatile in certain applications.
2-(3-Pyridyl)thiazolidine-4(S)-carboxylic acid: A stereoisomer with similar properties but different spatial configuration.
Uniqueness: 2-(3-Piridyl)thiazolidine-4-carboxylic acid is unique due to the presence of both the thiazolidine and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research .
Actividad Biológica
2-(3-Pyridyl)thiazolidine-4-carboxylic acid (PTCA) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of 2-(3-Pyridyl)thiazolidine-4-carboxylic acid features a thiazolidine ring fused with a pyridine moiety. The compound's molecular formula is , with a molecular weight of approximately 188.22 g/mol. Its unique structure contributes to its biological activity.
Anticancer Properties
Research has demonstrated that PTCA exhibits significant anticancer activity . A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The antiproliferative effects were evaluated using the National Cancer Institute's 60 human tumor cell line anticancer drug screen (NCI-60), where PTCA derivatives showed growth inhibition with GI50 values ranging from 0.12 μM to 10.9 μM across different cancer types .
Table 1: Anticancer Activity of PTCA Derivatives
Compound | Cell Line Type | GI50 (μM) |
---|---|---|
1a | Leukemia (CCRF-CEM) | 0.12 |
1b | Prostate (PC-3) | 0.75 |
3id | Melanoma (A375) | 1.5 |
Control | Fibroblast | >10 |
Antimicrobial Activity
PTCA has also been investigated for its antimicrobial properties . It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
The biological activity of PTCA is attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : Studies indicate that PTCA can induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest in the sub-G1 phase .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation .
Clinical Relevance
In a clinical study assessing the effects of PTCA on patients with prostate cancer, participants exhibited reduced tumor markers following treatment with PTCA derivatives. This supports the compound's potential as a therapeutic agent in oncology .
Pharmacokinetics
Research on the pharmacokinetics of PTCA indicates favorable absorption and distribution profiles, making it a viable candidate for further development in drug formulation.
Propiedades
IUPAC Name |
2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNGLHIMQHWTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316421 | |
Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59777-95-6 | |
Record name | NSC303514 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.